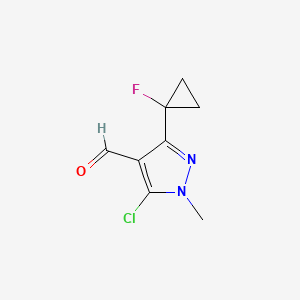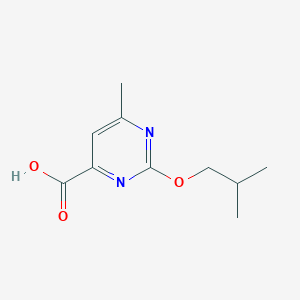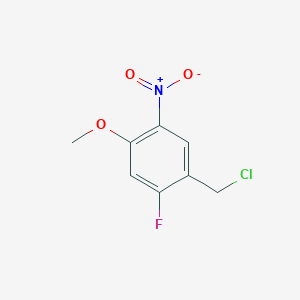
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the chloromethylation of a fluorinated and methoxylated benzene ring, followed by nitration. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and acidic conditions to facilitate the chloromethylation process . Industrial production methods may involve large-scale chloromethylation and nitration processes, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions. Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-fluoro-4-nitrobenzene:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Lacks the fluorine atom, leading to variations in its reactivity and applications. The presence of the fluorine, methoxy, and nitro groups in this compound makes it unique and versatile for various applications
Propiedades
Fórmula molecular |
C8H7ClFNO3 |
|---|---|
Peso molecular |
219.60 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
Clave InChI |
KQUABIVFGHSBJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


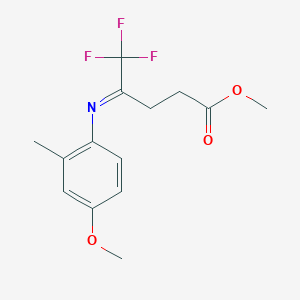
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
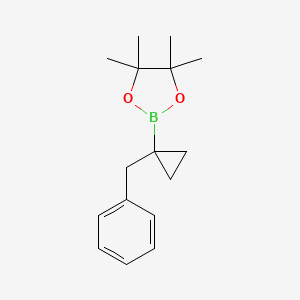
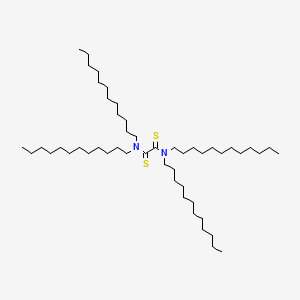
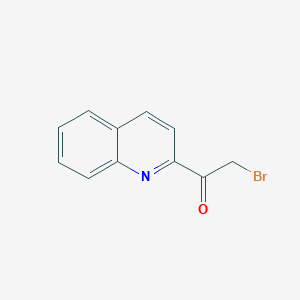
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
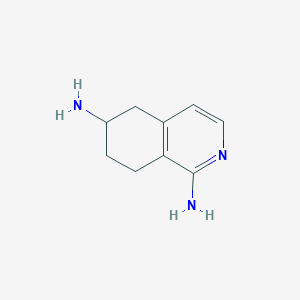
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)

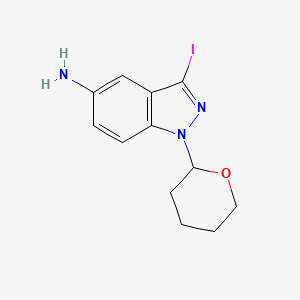
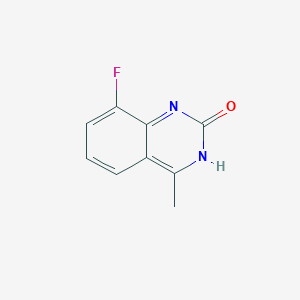
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
